

2-(Allylthio)benzimidazole chemical properties and structure

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Compound of Interest

Compound Name: 2-(Allylthio)benzimidazole

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An In-Depth Technical Guide to **2-(Allylthio)benzimidazole**: Synthesis, Structure, and Chemical Utility

Introduction

The benzimidazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its structural resemblance to naturally occurring purines allows it to interact with a variety of biological targets, leading to a broad spectrum of activities, including anthelmintic, antiviral, anticancer, and anti-inflammatory properties.[3][4][5] The introduction of substituents at the 2-position of the benzimidazole ring is a common strategy to modulate this activity. **2-(Allylthio)benzimidazole**, a derivative featuring a reactive allyl group linked via a sulfur atom, represents a key intermediate in the synthesis of more complex, biologically potent molecules.

This technical guide, designed for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **2-(Allylthio)benzimidazole**. As a Senior Application Scientist, the focus will be on the causality behind synthetic choices, the integrity of analytical protocols, and the potential for this molecule as a versatile building block in the development of novel therapeutic agents.

Core Chemical and Structural Properties

2-(Allylthio)benzimidazole is a stable, crystalline solid at room temperature. Its structure consists of a planar benzimidazole ring system linked to a flexible allylthio side chain at the 2-

position. The precursor, 2-mercaptobenzimidazole, exists in a tautomeric equilibrium between the thiol and thione forms, though the thione form is generally favored in the solid state. However, alkylation, such as with an allyl group, selectively occurs on the sulfur atom under basic conditions, "locking" the molecule into the thioether structure.[6][7]

Table 1: Physicochemical Properties of **2-(Allylthio)benzimidazole**

Property	Value	Source(s)
IUPAC Name	2-(prop-2-en-1-ylthio)-1H-benzimidazole	[8]
Molecular Formula	C ₁₀ H ₁₀ N ₂ S	[8]
Molecular Weight	190.27 g/mol	[8]
CAS Number	51389-04-9	[8]
Appearance	White solid/crystals	[9]
Melting Point	137 °C	[9]
XLogP3	2.7	[8]

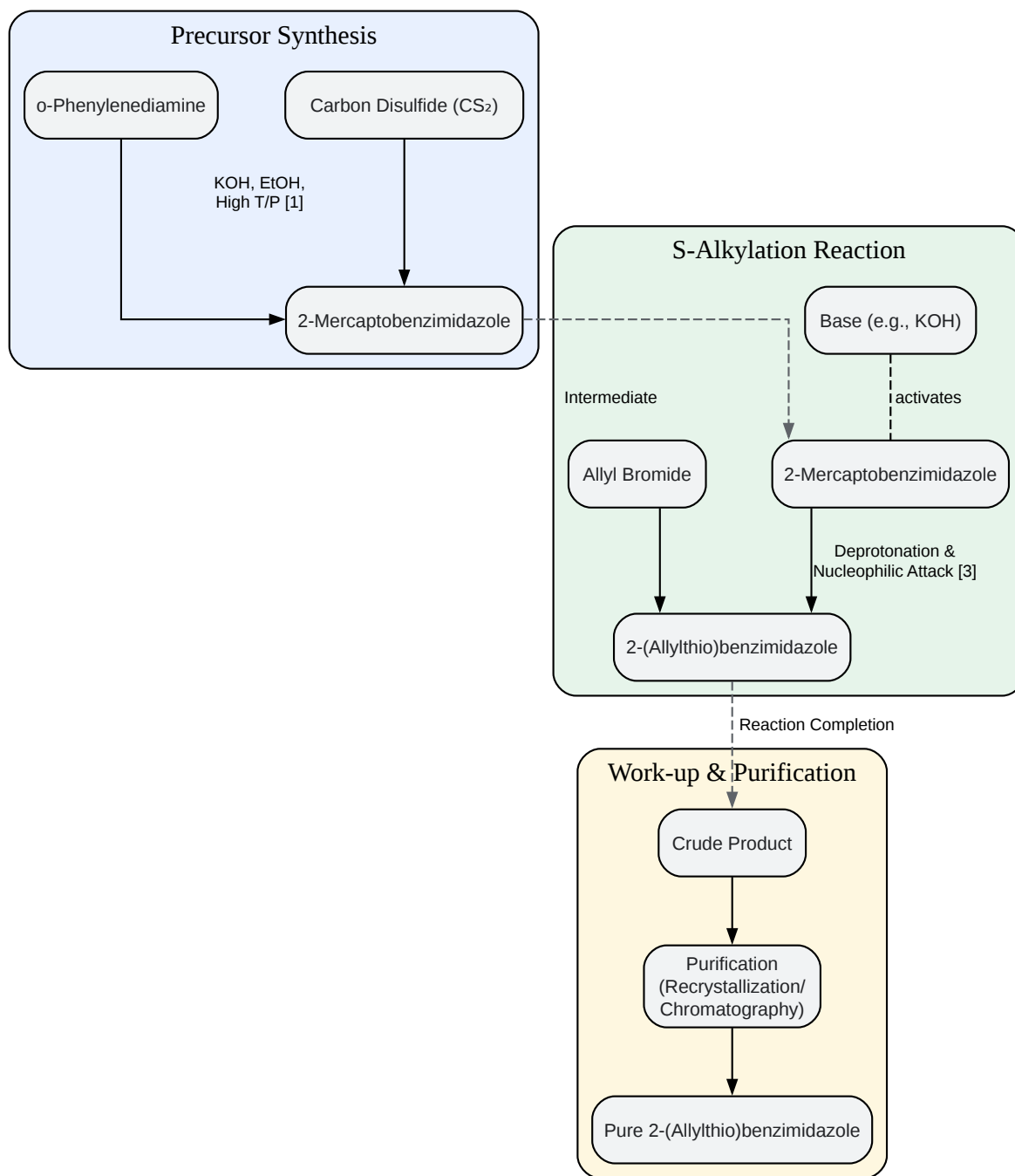
Synthesis and Mechanistic Considerations

The most direct and widely adopted method for synthesizing **2-(Allylthio)benzimidazole** is the nucleophilic substitution reaction between 2-mercaptobenzimidazole and an allyl halide, typically allyl bromide.[3][7] This S-alkylation reaction is highly efficient and selective.

Causality of Experimental Design

The choice of a basic medium (e.g., potassium hydroxide) is critical. The base deprotonates the thiol group of 2-mercaptobenzimidazole, forming a highly nucleophilic thiolate anion. This anion preferentially attacks the electrophilic carbon of the allyl halide. While the nitrogen atoms of the benzimidazole ring also possess lone pairs, S-alkylation is favored over N-alkylation due to the greater nucleophilicity of the "soft" sulfur atom (thiolate) towards the "soft" electrophilic carbon of allyl bromide, a principle explained by Hard and Soft Acids and Bases (HSAB) theory. Using a limited quantity of the alkylating agent at low alkaline concentrations ensures high

selectivity for the S-alkylation product.^[7] The reaction can be further enhanced by phase-transfer catalysts, which facilitate the transport of the thiolate anion from the aqueous phase to the organic phase where the allyl halide resides.^[7]^[10]



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General synthesis workflow for **2-(Allylthio)benzimidazole**.

Experimental Protocol: Synthesis of 2-(Allylthio)benzimidazole

This protocol is adapted from established methodologies.^[9]

- **Dissolution & Deprotonation:** Dissolve 2-mercaptobenzimidazole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF). Add a solution of potassium hydroxide (1.0 eq) in water to the mixture with stirring.
- **Alkylation:** To the resulting solution, add 3-bromopropene (allyl bromide, 1.0 eq) dropwise.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature for 24 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) using a hexane/chloroform mixture as the mobile phase.
- **Isolation:** Upon completion, pour the reaction mixture into cold water to precipitate the crude product.
- **Purification:** Filter the resulting white solid, wash with water, and dry. Further purify the crude product by recrystallization from an ethanol-water mixture or by column chromatography on silica gel to yield pure **2-(Allylthio)benzimidazole**.^[9]

Spectroscopic and Structural Characterization

The structural integrity of synthesized **2-(Allylthio)benzimidazole** must be validated through a combination of spectroscopic techniques. Each method provides unique information that, when combined, confirms the identity and purity of the compound.

Table 2: Key Spectroscopic Data for Structural Confirmation

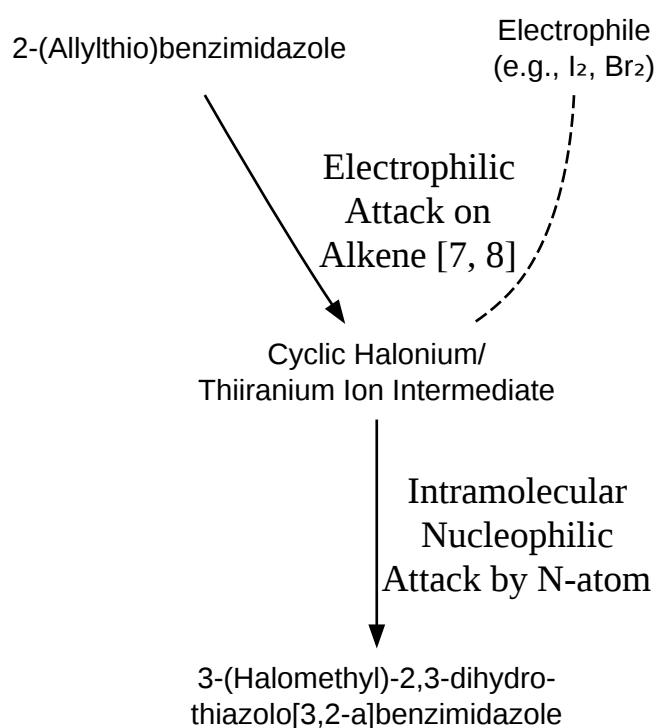
Technique	Sample Prep	Expected Observations	Rationale & Source(s)
^1H NMR	Dissolved in DMSO- d_6 or CDCl_3	- Multiplet at ~ 7.1 - 7.5 ppm (4H, aromatic protons).- Multiplet at ~ 5.8 - 6.0 ppm (1H, -S- CH_2 - $\text{CH}=\text{CH}_2$).- Multiplet at ~ 5.0 - 5.2 ppm (2H, -S- CH_2 - $\text{CH}=\text{CH}_2$).- Doublet at ~ 3.9 ppm (2H, -S- CH_2 - $\text{CH}=\text{CH}_2$).- Broad singlet >12 ppm (1H, NH proton).	Protons on the benzimidazole ring appear in the aromatic region. The allyl group protons show characteristic splitting patterns and chemical shifts. The NH proton is often broad and downfield. Inferred from data on similar structures. [9] [11]
^{13}C NMR	Dissolved in DMSO- d_6 or CDCl_3	- Signal at ~ 150 ppm (N=C-S).- Signals at ~ 110 - 140 ppm (Aromatic & C=C carbons).- Signal at ~ 35 ppm (-S- CH_2 -).	Confirms the carbon skeleton, including the characteristic downfield shift for the C2 carbon attached to both nitrogen and sulfur. Inferred from data for 2-(benzylthio)benzimidazole. [11]
FT-IR	KBr pellet or thin film	- Broad peak at ~ 3400 cm^{-1} (N-H stretch).- Peaks at ~ 3050 - 3100 cm^{-1} (Aromatic C-H stretch).- Peaks at ~ 1590 - 1620 cm^{-1} (C=C and C=N stretch).- Peak at ~ 690 - 750 cm^{-1} (C-S stretch).	Provides confirmation of key functional groups: the N-H of the imidazole, the aromatic ring, the C=N bond, and the carbon-sulfur bond. [6]

Mass Spec.	ESI or EI	- Molecular ion peak [M] ⁺ or [M+H] ⁺ corresponding to the calculated mass of C ₁₀ H ₁₀ N ₂ S (190.06).	Confirms the molecular weight and elemental composition of the synthesized compound.
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Chemical Reactivity and Synthetic Utility

The true value of **2-(Allylthio)benzimidazole** for drug development professionals lies in its reactivity. The allyl group serves as a versatile handle for further chemical transformations, most notably through electrophilic cyclization reactions.

When treated with halogens like iodine or bromine, **2-(Allylthio)benzimidazole** undergoes an intramolecular cyclization to form fused heterocyclic systems.^{[3][12]} This reaction proceeds via the formation of a cyclic halonium (or thiiranium) ion intermediate, which is then attacked by one of the benzimidazole nitrogen atoms to form a new five- or six-membered ring. This transformation is a powerful method for building molecular complexity and accessing the thiazolo[3,2-a]benzimidazole core, a scaffold associated with a range of biological activities.^{[3][9][12]}



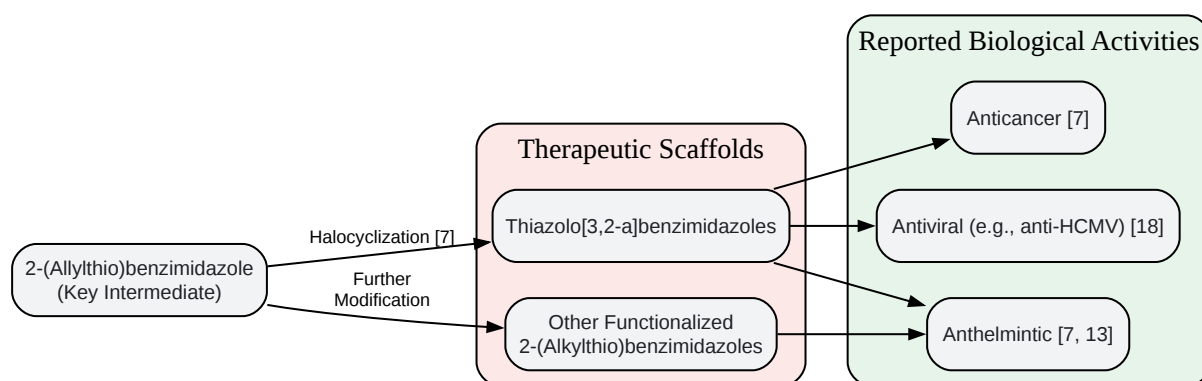
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Electrophilic cyclization of 2-(Allylthio)benzimidazole.

Biological Context and Role as a Precursor

While **2-(Allylthio)benzimidazole** itself is not typically the final active pharmaceutical ingredient, it is a crucial precursor for compounds with significant therapeutic potential. The benzimidazole core is a well-established pharmacophore in anthelmintic drugs (e.g., albendazole, mebendazole), which function by disrupting microtubule formation in parasites.[2][13]

Derivatives synthesized from 2-(alkylthio)benzimidazoles have demonstrated potent biological activities. For instance, more complex derivatives have shown high efficacy against parasites like *Trichinella spiralis*. [14] Furthermore, the thiazolo[3,2-a]benzimidazole systems readily formed from **2-(Allylthio)benzimidazole** are associated with a diverse range of properties, including anthelmintic, anticancer, and antiviral activities.[3][15]



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Role of 2-(Allylthio)benzimidazole as a precursor to bioactive molecules.

This precursor role is invaluable in drug discovery, allowing for the rapid generation of compound libraries. By modifying the allyl group or using it as an anchor for cyclization,

chemists can systematically explore the structure-activity relationship (SAR) of the resulting molecules to optimize for potency and selectivity against a desired biological target.

Conclusion

2-(Allylthio)benzimidazole is more than a simple chemical compound; it is a versatile and valuable platform for medicinal chemistry and drug development. Its straightforward, high-yield synthesis via selective S-alkylation makes it readily accessible. The well-defined physicochemical and spectroscopic properties ensure its reliable characterization and quality control. Most importantly, the inherent reactivity of its allylthio moiety provides a gateway to diverse and complex heterocyclic systems, such as thiazolo[3,2-a]benzimidazoles, which are rich in biological potential. For researchers aiming to develop the next generation of benzimidazole-based therapeutics, a thorough understanding of the synthesis, properties, and reactive potential of **2-(Allylthio)benzimidazole** is an essential starting point.

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